molecular formula C15H16BrNO3S B3221321 Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate CAS No. 1206908-27-1

Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate

Cat. No.: B3221321
CAS No.: 1206908-27-1
M. Wt: 370.3 g/mol
InChI Key: WGFLWDWCPHXSOY-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, which contains both sulfur and nitrogen atoms, and is substituted with ethyl, bromo, and ethoxybenzyl groups.

Preparation Methods

The synthesis of ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) and solvents like ethanol or dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions. The specific pathways involved depend on the biological target and the nature of the substituents on the thiazole ring .

Comparison with Similar Compounds

Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

These compounds share similar chemical properties but differ in their biological activities and applications due to the variations in their substituents.

Properties

IUPAC Name

ethyl 2-bromo-4-[(2-ethoxyphenyl)methyl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-3-19-12-8-6-5-7-10(12)9-11-13(14(18)20-4-2)21-15(16)17-11/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFLWDWCPHXSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC2=C(SC(=N2)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177029
Record name Ethyl 2-bromo-4-[(2-ethoxyphenyl)methyl]-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206908-27-1
Record name Ethyl 2-bromo-4-[(2-ethoxyphenyl)methyl]-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206908-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-bromo-4-[(2-ethoxyphenyl)methyl]-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate
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Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate
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Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate
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Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate
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Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate
Reactant of Route 6
Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate

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